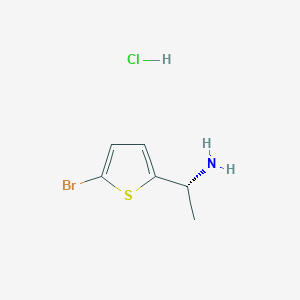

![molecular formula C5H2BrIN2S B1380168 2-溴-5-碘咪唑[2,1-b]噻唑 CAS No. 1379307-48-8](/img/structure/B1380168.png)

2-溴-5-碘咪唑[2,1-b]噻唑

描述

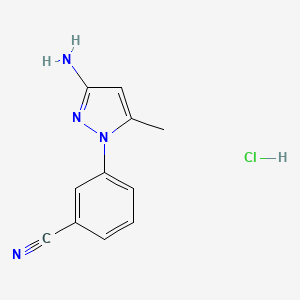

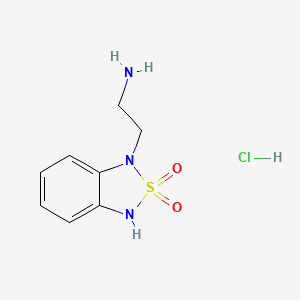

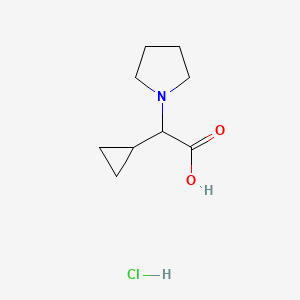

2-Bromo-5-iodoimidazo[2,1-b]thiazole is a chemical compound with the CAS Number: 1379307-48-8. It has a molecular weight of 328.96 . The IUPAC name for this compound is 2-bromo-5-iodoimidazo[2,1-b][1,3]thiazole .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been reported in various studies . For instance, one study reported the synthesis of imidazo[2,1-b]thiazole derivatives when 2,6-dimethylimidazo[2,1-b]thiazole-5-carboxylic acid and (3-fluoro-4-(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)phenyl)methanamine were dissolved in dry CH3CN .Molecular Structure Analysis

The molecular structure of 2-Bromo-5-iodoimidazo[2,1-b]thiazole is represented by the InChI Code: 1S/C5H2BrIN2S/c6-3-2-9-4(7)1-8-5(9)10-3/h1-2H . This compound is a solid at room temperature .Chemical Reactions Analysis

Thiazole, a key component of 2-Bromo-5-iodoimidazo[2,1-b]thiazole, is a versatile entity in chemical reactions. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This allows for various reactions such as donor–acceptor, nucleophilic, and oxidation reactions .Physical and Chemical Properties Analysis

2-Bromo-5-iodoimidazo[2,1-b]thiazole is a solid at room temperature . It has a molecular weight of 328.96 . The compound is stored in a refrigerator .科学研究应用

抗癌应用

已开发出一种组装咪唑[2,1-b][1,3]噻唑烷系统的新方法,其中包括2-溴-5-碘咪唑[2,1-b]噻唑烷衍生物。这些化合物已被评估为抗肿瘤活性,显示出适度抑制肾癌细胞生长的能力。这种合成方法基于(2Z)-1,3-二芳基-4-溴丁-2-烯-1-酮衍生物与2-氨基噻唑烷的反应,表明了一条有前途的途径,可用于开发潜在的抗癌药物(Potikha & Brovarets, 2020)。

抗微生物活性

对2-芳基硫基-3-乙氧羰基-6-芳基咪唑[2,1-b]噻唑烷的研究突显了它们对革兰氏阴性细菌(大肠杆菌)和革兰氏阳性细菌(金黄色葡萄球菌)的显著抗菌活性,以及对黑曲霉和白念珠菌的抗真菌特性。这些化合物是通过2-氨基-4-乙氧羰基-5-芳基硫基噻唑与各种苯乙酰溴的反应合成的,展示了2-溴-5-碘咪唑[2,1-b]噻唑烷衍生物在开发新的抗微生物药物方面的多功能性(Shetty et al., 2008)。

抗结核病特性

在寻找抗结核病药物普雷托曼尼的备用药物时,对2-溴-5-碘咪唑[2,1-b]噻唑烷衍生物衍生的6-硝基-2,3-二氢咪唑[2,1-b][1,3]-噻唑烷进行了研究。这些化合物对结核病表现出有利的活性,其中某些衍生物在结核分枝杆菌小鼠模型中显示出显著的疗效。这凸显了2-溴-5-碘咪唑[2,1-b]噻唑烷衍生物在开发新的抗结核病治疗方法方面的潜力,为解决这一全球性健康挑战开辟了新途径(Thompson et al., 2017)。

安全和危害

作用机制

Target of Action

The primary targets of 2-Bromo-5-iodoimidazo[2,1-b]thiazole are currently unknown. This compound belongs to the class of organic compounds known as imidazothiazoles, which are aromatic heterocyclic compounds containing an imidazole ring fused to a thiazole ring

Mode of Action

It’s worth noting that certain imidazothiazoles have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 2-Bromo-5-iodoimidazo[2,1-b]thiazole, it is recommended to be stored in a refrigerator . This suggests that temperature could be a key environmental factor affecting its stability.

属性

IUPAC Name |

2-bromo-5-iodoimidazo[2,1-b][1,3]thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrIN2S/c6-3-2-9-4(7)1-8-5(9)10-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRNMHJSSNBFEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N2C=C(SC2=N1)Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrIN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Ethylphenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B1380086.png)

![tert-Butyl N-[4-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B1380090.png)

![1-[(4-Bromophenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B1380094.png)

![Methyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate hydrochloride](/img/structure/B1380095.png)